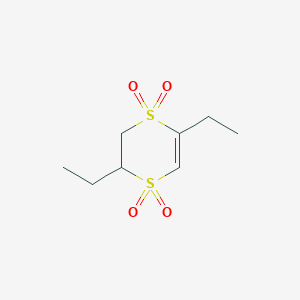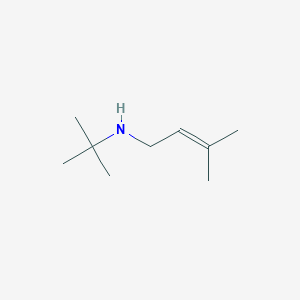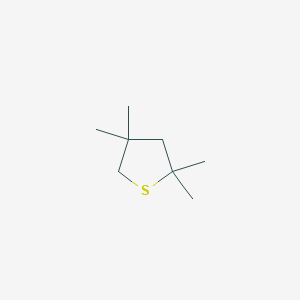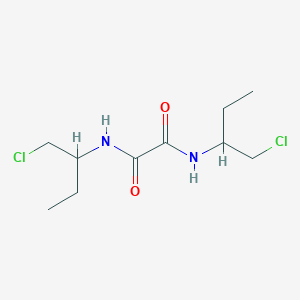
2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a formyl group, a nitro group, and a sulfonate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Formylation: The formyl group is introduced using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the nitrobenzene derivative with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Sulfonation: The sulfonate group is introduced through sulfonation, which involves treating the benzene derivative with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products:
Oxidation: 2-Carboxy-6-nitrophenyl 4-methylbenzene-1-sulfonate.
Reduction: 2-Formyl-6-aminophenyl 4-methylbenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.
相似化合物的比较
- 2-Formyl-4-nitrophenyl 4-methylbenzene-1-sulfonate
- 2-Formyl-6-nitrophenyl 3-methylbenzene-1-sulfonate
- 2-Formyl-6-nitrophenyl 4-ethylbenzene-1-sulfonate
Comparison: 2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the formyl, nitro, and sulfonate groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
61063-03-4 |
|---|---|
分子式 |
C14H11NO6S |
分子量 |
321.31 g/mol |
IUPAC 名称 |
(2-formyl-6-nitrophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11NO6S/c1-10-5-7-12(8-6-10)22(19,20)21-14-11(9-16)3-2-4-13(14)15(17)18/h2-9H,1H3 |
InChI 键 |
JTSYRLXACHZRHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)



![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)


![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)



